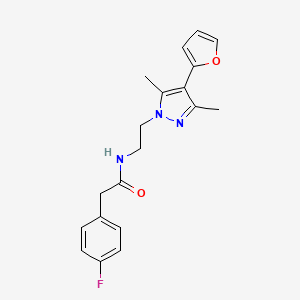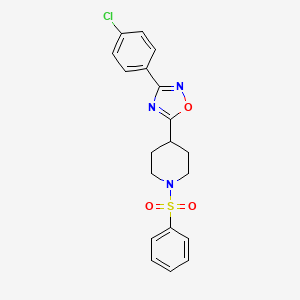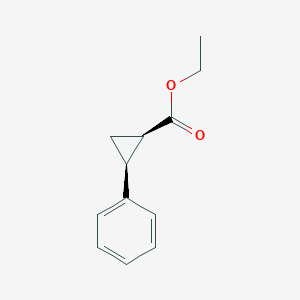
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications. This compound is also known as FMPEB, and it belongs to the family of fluorinated aromatic compounds. FMPEB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
FMPEB has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMPEB has been used as a fluorescent probe to study the activity of glutamate receptors. In pharmacology, FMPEB has been used as a tool to study the structure and function of ligand-gated ion channels. In medicinal chemistry, FMPEB has been used as a lead compound for the development of novel drugs.
作用机制
FMPEB acts as a competitive antagonist of the glutamate receptor, specifically the AMPA receptor. It binds to the receptor and prevents the binding of the natural ligand, glutamate. This results in a decrease in the activity of the receptor and a reduction in the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
FMPEB has been shown to have significant effects on the central nervous system. It has been found to reduce the activity of the AMPA receptor, which is involved in memory and learning processes. FMPEB has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, FMPEB has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of FMPEB is its high selectivity for the AMPA receptor. This allows researchers to study the activity of this receptor specifically, without affecting other receptors in the brain. Additionally, FMPEB is a fluorescent compound, which allows researchers to visualize its binding to the receptor using microscopy techniques. However, one of the limitations of FMPEB is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the study of FMPEB. One direction is the development of novel compounds based on FMPEB for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is the study of the effects of FMPEB on other receptors in the brain, such as the kainate receptor. Additionally, the use of FMPEB in combination with other compounds or therapies could be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, FMPEB is a chemical compound that has significant potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMPEB could lead to the development of novel drugs for the treatment of neurological disorders and the advancement of our understanding of the brain and its functions.
合成方法
FMPEB has been synthesized using several methods, including Suzuki-Miyaura cross-coupling reactions, nucleophilic aromatic substitution reactions, and palladium-catalyzed direct arylation reactions. Among these methods, the Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of FMPEB. This method involves the reaction of 2-fluoro-1-methyl-4-bromobenzene with 1,1,2,2,2-pentafluoroethene in the presence of a palladium catalyst and a base.
属性
IUPAC Name |
2-fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-3-6(4-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKXWZBKFUEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022642 |
Source


|
| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene | |
CAS RN |
121903-59-1 |
Source


|
| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)



![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)
